molecular formula C16H22O5 B1315086 Diethyl 2-(2-(benzyloxy)ethyl)malonate CAS No. 41478-45-9

Diethyl 2-(2-(benzyloxy)ethyl)malonate

Cat. No. B1315086
CAS RN: 41478-45-9
M. Wt: 294.34 g/mol
InChI Key: FFBDKROYDQHPHC-UHFFFAOYSA-N
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Description

“Diethyl 2-(2-(benzyloxy)ethyl)malonate” is a chemical compound with the molecular formula C16H22O5 . It has an average mass of 294.343 Da and a monoisotopic mass of 294.146729 Da .


Synthesis Analysis

While specific synthesis methods for “Diethyl 2-(2-(benzyloxy)ethyl)malonate” were not found, it’s known that diethyl malonate derivatives can be combined with urea under the action of a strong base to form a barbiturate .


Molecular Structure Analysis

The molecule contains a total of 43 bonds, including 21 non-H bonds, 8 multiple bonds, 11 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aliphatic ether .


Chemical Reactions Analysis

As a derivative of diethyl malonate, it can be combined with urea under the action of a strong base to form a barbiturate . It’s also known that diethyl malonate undergoes the usual reactions of carboxylic acids as well as facile cleavage into acetic acid and carbon dioxide .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³, a boiling point of 385.9±37.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 63.5±3.0 kJ/mol and a flash point of 167.3±26.5 °C . The index of refraction is 1.495, and it has a molar refractivity of 78.1±0.3 cm³ .

Scientific Research Applications

Synthesis of Hydantoins and Malonamides

Diethyl 2-alkyl-2-(benzyloxycarbonylamino)malonates, a derivative of Diethyl 2-(2-(benzyloxy)ethyl)malonate, have been used in the synthesis of hydantoins and malonamides. This process involves saponification, activation with oxalyl chloride, and treatment with primary aromatic amines. The formation of these compounds is believed to include a cyclization to 2-alkoxyoxazol-5(4 H )-ones or conversion to N -carboxy anhydrides (Hroch et al., 2012).

Synthesis of Heterocyclic Sulfone Systems

Diethyl 2-(2-(benzyloxy)ethyl)malonate has been used in creating a wide range of heterocyclic sulfone systems. This compound exhibits high reactivity towards various reagents, facilitating chemical transformations essential in synthesizing these systems (Elkholy, 2008).

Production of β-Trifluoromethyl-N-acetyltryptophan

This compound has been used in the highly diastereoselective synthesis of β-trifluoromethyl-N-acetyltryptophan. The process involves hydrolysis in aqueous NaOH solution, acidification, and decarboxylation, leading to the formation of syn-isomers of β-trifluoromethyl-N-acetyltryptophan in high yield (Gong, Kato, & Kimoto, 1999).

Liquid Crystal Compound Synthesis

2-ethyl diethyl malonate, a related compound, has been synthesized for use in the preparation of liquid crystal compounds like 5-ethyl-2-(4-cyanophenyl)-1,3-Dioxane. These compounds have been characterized for their phase transition properties using techniques like DSC, IR, and ~(1)H-NMR (Han De-yu, 2005).

Arylation in Organic Synthesis

Diethyl malonate has been used in arylation reactions under the catalysis of CuI/L-proline. This process is significant for producing 2-aryl-1,3-dicarbonyl compounds, showcasing the utility of diethyl malonate derivatives in organic synthesis (Xie, Cai, & Ma, 2005).

Polymerization and Material Science

The compound has also played a role in polymer science. Cationic polymerization of diethyl (2-(vinyloxy)ethyl)malonate led to polymers with malonic ester pendants, applicable in material science for creating polymers with specific properties (Higashimura, Enoki, & Sawamoto, 1987).

Safety and Hazards

While specific safety and hazard information for “Diethyl 2-(2-(benzyloxy)ethyl)malonate” was not found, it’s generally recommended to keep such compounds away from heat/sparks/open flames/hot surfaces and to use personal protective equipment as required .

properties

IUPAC Name

diethyl 2-(2-phenylmethoxyethyl)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O5/c1-3-20-15(17)14(16(18)21-4-2)10-11-19-12-13-8-6-5-7-9-13/h5-9,14H,3-4,10-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFBDKROYDQHPHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCOCC1=CC=CC=C1)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20502213
Record name Diethyl [2-(benzyloxy)ethyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

41478-45-9
Record name Diethyl [2-(benzyloxy)ethyl]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20502213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The compound was prepared by a modification of the method of Ramalingam et al Tetrahedron, 51, 2875-2894 (1995)]. Thus, sodium (1.20 g) was dissolved in absolute ethanol (25 mL) under argon. Diethyl malonate (14.00 g) was added and the mixture was refluxed for 30 min. Benzyl bromoethyl ether (10 g) was added and the mixture was stirred at reflux for 16 hours. The ethanol was removed by rotary evaporation and the residue was partitioned between ether (100 mL) and water (50 mL). The ethereal layer was washed with water (3×50 mL) and dried over sodium sulfate. The ether was removed by rotary evaporation and the residue was distilled in vacuoo. The fraction distilling at 40-55° C. was discarded (unreacted diethyl malonate). The product distilled at 140-150° C. (1 mm), [lit. bp 138-140 C (1 mm)]. The yield was 12.60 g of colourless oil.
Quantity
1.2 g
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reactant
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25 mL
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14 g
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10 g
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Synthesis routes and methods II

Procedure details

506 mg (60% in oil, 13 mmol equivalents) of sodium hydride was added to 5.0 mL of tetrahydrofuran, and the mixture was cooled to about 0° C. in an ice bath. 3.2 mL (20.7 mmol equivalents) of diethyl malonate was added thereto (solution A). 2.3 g (10.7 mmol equivalents) of 2-benzyloxy-1-bromoethane was dissolved in 3.0 mL of tetrahydrofuran, this was added dropwise to solution A over 10 minutes, and the mixture was refluxed while heating overnight. After completion of the reaction, a 0.5 mol/L aqueous solution of hydrochloric acid was added dropwise to the reaction liquid, and the mixture was extracted three times with diethyl ether. The combined diethyl ether layers were washed with brine, then dried with anhydrous magnesium sulfate, and subsequently concentrated under vacuum, and the obtained crude product was purified by silica gel column chromatography (eluent: hexane/ethyl acetate (v/v)=20/1) to give 2.85 g (9.67 mmol equivalents) of diethyl 2-(2-benzyloxyethyl)malonate.
Quantity
506 mg
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reactant
Reaction Step One
Quantity
5 mL
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solvent
Reaction Step One
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3.2 mL
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reactant
Reaction Step Two
[Compound]
Name
solution A
Quantity
0 (± 1) mol
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reactant
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2.3 g
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reactant
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3 mL
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solution A
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aqueous solution
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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